Deoxyfrenolicin
Overview
Description
Deoxyfrenolicin is an antibiotic that was isolated during the course of screening for antimycoplasma antibiotics from the culture broth of Streptomyces roseofulvus strain AM-3867 . It is a member of the frenolicin group of antibiotics .
Synthesis Analysis
The total synthesis of frenolicin B, a related compound to deoxyfrenolicin, has been reported by many groups . A short synthesis of deoxyfrenolicin has been described in a paper by Margaret A. Brimble and Sara M. Lynds . The key step in the synthesis involved the oxidative rearrangement of furo [3, 2- b ]naphtho [2, 1- d ]furan 8 using CAN .Molecular Structure Analysis
Deoxyfrenolicin has a molecular formula of C18H18O6 . The structure contains a three-ring system in common with that in the natural products frenolicin A, frenolicin B, and deoxyfrenolicin .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of deoxyfrenolicin include oxidative rearrangement, reduction of the hemiacetal group to a cyclic ether, and hydrogenolysis of the γ-lactone to the ring-opened carboxylic acid .Physical And Chemical Properties Analysis
Deoxyfrenolicin is soluble in methanol . More detailed physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Tyrosine Hydroxylase Inhibition
Deoxyfrenolicin, an analog of frenolicin, has been identified as a potent inhibitor of tyrosine hydroxylase. Studies have shown that its inhibition mechanism is competitive with tyrosine and is influenced by pteridine cofactor concentrations. This inhibition was observed both in vitro and in vivo, where deoxyfrenolicin significantly inhibited adrenal tyrosine hydroxylase activity in rats (Taylor, Stubbs, & Ellenbogen, 1970).
Impact on Lipolysis and Adenosine Monophosphate Levels
Deoxyfrenolicin has demonstrated the ability to inhibit lipolysis induced by various agents in isolated adipose cells. Interestingly, it was found to increase intracellular adenosine 3', 5'-monophosphate (cyclic AMP) levels, especially when elevated by theophylline and norepinephrine or corticotropin. This suggests a unique mode of action, possibly related to the inhibition of electron transport or oxidative phosphorylation (Kuo, 1969).
Stimulation of Sugar Utilization in Adipose Cells
At optimal concentrations, deoxyfrenolicin has been found to stimulate the oxidation of glucose and fructose by isolated adipose cells, surpassing the effect of insulin. This indicates a unique mechanism for sugar utilization, distinct from the actions of insulin or proteases (Kuo, Dill, & Holmlund, 1969).
Synthetic Approaches
There have been significant efforts in the synthesis of deoxyfrenolicin, highlighting its importance in scientific research. These include methods involving phthalide annulation for naphthoquinone production, tandem Diels-Alder/retro-Claisen reactions, and stereoselective reductions (Kraus, Molina, & Walling, 1987).
Production by Streptomyces Strains
Deoxyfrenolicin has been identified as a product of fermentation by Streptomyces roseofulvus strain, underlining its natural production and potential applications in developing new antibiotics (Iwai et al., 1978).
Oxidative C-C Bond Coupling in Synthesis
The synthesis of deoxyfrenolicin involves oxidative C-C bond coupling, indicating advanced chemical procedures for its production. Such synthetic routes are crucial for the creation of pyranonaphthoquinone natural products like deoxyfrenolicin (Xu et al., 1999).
Anticoccidial Activity
Deoxyfrenolicin has been studied for its anticoccidial activity, particularly in the context of semi-synthetic analogues. This application is important in the field of veterinary medicine and the development of treatments for coccidiosis (Armer et al., 1998).
properties
IUPAC Name |
2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-4-13-16-11(7-9(24-13)8-14(20)21)17(22)10-5-3-6-12(19)15(10)18(16)23/h3,5-6,9,13,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZEYLPRXYHQC-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143036 | |
Record name | Deoxyfrenolicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyfrenolicin | |
CAS RN |
10023-11-7 | |
Record name | Deoxyfrenolicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyfrenolicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYFRENOLICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RG5J840S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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